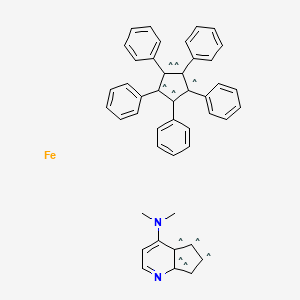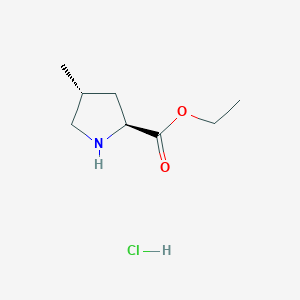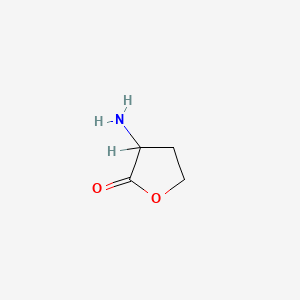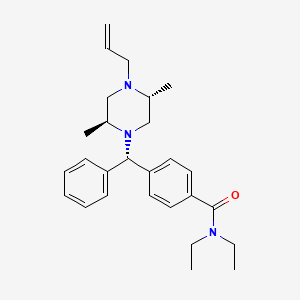
(R)-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron is a complex organometallic compound It features a central iron atom coordinated to a pentaphenylcyclopentadienyl ligand and a 4-dimethylaminopyrindinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron typically involves the following steps:
Formation of Pentaphenylcyclopentadienyl Ligand: This step involves the reaction of cyclopentadiene with phenyl lithium to form pentaphenylcyclopentadiene.
Coordination to Iron: The pentaphenylcyclopentadienyl ligand is then coordinated to an iron center, often using iron pentacarbonyl as the iron source.
Introduction of 4-Dimethylaminopyrindinyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The iron center in ®-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron can undergo oxidation reactions, often forming iron(III) complexes.
Reduction: Reduction reactions can convert the iron center to a lower oxidation state, such as iron(0).
Substitution: The ligands around the iron center can be substituted with other groups, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield iron(III) complexes, while reduction could produce iron(0) species.
科学研究应用
Chemistry
Catalysis: This compound can act as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: It is used in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological systems due to its distinctive spectroscopic properties.
Industry
Chemical Synthesis: It is used in the synthesis of complex organic molecules.
Electronics: The compound’s electronic properties make it useful in the development of electronic devices.
作用机制
The mechanism by which ®-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron exerts its effects involves coordination chemistry. The iron center can interact with various substrates, facilitating reactions through electron transfer or by providing a reactive site for chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug interaction.
相似化合物的比较
Similar Compounds
Ferrocene: A well-known organometallic compound with a similar iron center but different ligands.
Pentaphenylcyclopentadienyliron Complexes: Other complexes with variations in the substituents on the cyclopentadienyl ring.
Uniqueness
®-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron is unique due to the combination of its ligands, which impart specific electronic and steric properties. This makes it particularly useful in applications requiring precise control over reactivity and selectivity.
属性
InChI |
InChI=1S/C35H25.C10H11N2.Fe/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;1-12(2)10-6-7-11-9-5-3-4-8(9)10;/h1-25H;3-7H,1-2H3; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXZYEUJQXICCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=N[C]2[C]1[CH][CH][CH]2.C1=CC=C(C=C1)[C]2[C]([C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H36FeN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1143072.png)

![Dilithium ethoxy-[[ethoxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B1143080.png)




